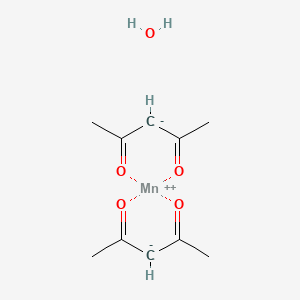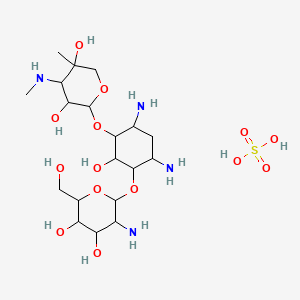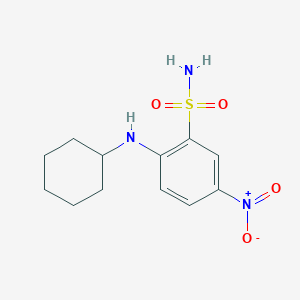
Hept-5-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hept-5-en-2-ol is an organic compound with the molecular formula C7H14O It is an unsaturated alcohol, characterized by the presence of a double bond between the fifth and sixth carbon atoms and a hydroxyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hept-5-en-2-ol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of hept-5-en-2-ene. This reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
- Hydroboration: Hept-5-en-2-ene + BH3 → Hept-5-en-2-ylborane
- Oxidation: Hept-5-en-2-ylborane + H2O2/NaOH → this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, catalytic methods involving transition metals such as palladium or rhodium may be employed to facilitate the hydroboration step.
Analyse Des Réactions Chimiques
Types of Reactions: Hept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form hept-5-en-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form heptan-2-ol using hydrogenation catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form hept-5-en-2-yl chloride.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Pd/C with H2, or lithium aluminum hydride (LiAlH4) for selective reduction.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products:
Oxidation: Hept-5-en-2-one
Reduction: Heptan-2-ol
Substitution: Hept-5-en-2-yl chloride, hept-5-en-2-yl bromide
Applications De Recherche Scientifique
Hept-5-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents with antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and reactivity.
Mécanisme D'action
The mechanism of action of hept-5-en-2-ol in various reactions involves the interaction of its functional groups with specific reagents. For example, during oxidation, the hydroxyl group undergoes dehydrogenation to form a carbonyl group. In reduction reactions, the double bond is hydrogenated to form a saturated alcohol. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Hept-5-en-2-ol can be compared with other similar compounds such as:
Hept-5-en-2-one: An oxidized form of this compound with a carbonyl group instead of a hydroxyl group.
Heptan-2-ol: A saturated alcohol with no double bond, formed by the reduction of this compound.
Hept-5-en-2-yl chloride: A halogenated derivative formed by substituting the hydroxyl group with a chlorine atom.
Uniqueness: this compound is unique due to its unsaturated nature, which allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H14O |
|---|---|
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(E)-hept-5-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3-4,7-8H,5-6H2,1-2H3/b4-3+ |
Clé InChI |
IFSYJVQRVQMRKN-ONEGZZNKSA-N |
SMILES isomérique |
C/C=C/CCC(C)O |
SMILES canonique |
CC=CCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2H-1,3-benzodioxol-5-yl)amino]pyridine-4-carbonitrile](/img/structure/B12311928.png)
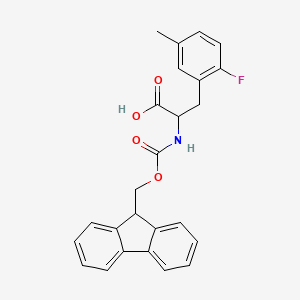
![2-[({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B12311941.png)
![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate](/img/structure/B12311952.png)

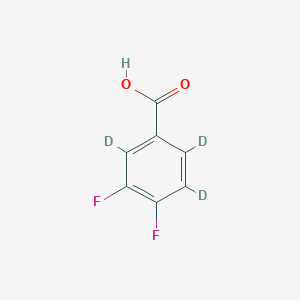
![N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide](/img/structure/B12311979.png)

![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B12311990.png)
